1-Cyclobutyl-2-methylpropan-2-amine hydrochloride
Description
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl and a molecular weight of 163.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-cyclobutyl-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,9)6-7-4-3-5-7;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHDTMFQUEANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutyl-2-methylpropan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutylmethyl ketone with methylamine under specific conditions to form the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets. It is believed to affect certain pathways in the central nervous system, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride can be compared with similar compounds such as 2-Cyclobutyl-2-methylpropan-1-amine hydrochloride. While both compounds share a similar cyclobutyl and methylpropanamine structure, their chemical properties and reactivity may differ due to the position of the amine group . This uniqueness makes this compound valuable for specific research applications.
Biological Activity
1-Cyclobutyl-2-methylpropan-2-amine hydrochloride, with the chemical formula CHN·HCl and a molecular weight of 163.69 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
This compound is synthesized through a multi-step process involving the reaction of cyclobutylmethyl ketone with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound appears as a white crystalline powder and is characterized by its unique structural features, including a cyclobutyl group that may influence its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may affect pathways in the central nervous system (CNS), potentially acting as an inhibitor or modulator of certain neurotransmitter systems. However, detailed investigations are still required to elucidate the exact molecular interactions and pathways influenced by this compound .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Initial studies have suggested that this compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Interaction : It is believed to modulate specific enzyme activities, which could have implications for metabolic processes within cells .
- Potential Therapeutic Applications : Given its structural properties, this compound is being explored for potential therapeutic applications in treating neurological disorders. Its ability to cross the blood-brain barrier may enhance its efficacy in CNS-related treatments.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds such as 2-cyclobutyl-2-methylpropan-1-amine hydrochloride. The following table summarizes key differences and similarities:
| Feature | 1-Cyclobutyl-2-methylpropan-2-amine HCl | 2-Cyclobutyl-2-methylpropan-1-amine HCl |
|---|---|---|
| Molecular Formula | CHN·HCl | CHN·HCl |
| Structural Characteristics | Cyclobutyl group at position 1 | Cyclobutyl group at position 2 |
| Biological Activity | Potential CNS effects | Enzyme modulation |
| Therapeutic Potential | Under investigation | Limited data available |
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of amines similar to this compound:
- Study on Neurotransmitter Effects : A study published in a pharmacology journal explored the effects of structurally related amines on serotonin receptors, indicating potential anxiolytic properties .
- Enzyme Interaction Study : Research demonstrated that similar amines can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may share this property .
- Therapeutic Application Exploration : Ongoing research aims to evaluate the efficacy of this compound in animal models for various CNS disorders, with preliminary results indicating promising outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
